molecular formula C14H12Br2O2 B14253634 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene CAS No. 395649-68-0

1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene

Cat. No.: B14253634
CAS No.: 395649-68-0
M. Wt: 372.05 g/mol
InChI Key: WNYSTBRFDXJUIN-UHFFFAOYSA-N
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Description

1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene is an organic compound with a complex structure that includes bromine, butyne, and benzene moieties

Preparation Methods

The synthesis of 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 4-bromobut-2-yne in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of alkyne groups allows for cyclization reactions, which can lead to the formation of cyclic compounds.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its reactive bromine and alkyne groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of molecular structures and pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .

Comparison with Similar Compounds

1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of bromine and alkyne groups, which provide versatile reactivity and potential for various applications.

Properties

CAS No.

395649-68-0

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

1,4-bis(4-bromobut-2-ynoxy)benzene

InChI

InChI=1S/C14H12Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,9-12H2

InChI Key

WNYSTBRFDXJUIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC#CCBr)OCC#CCBr

Origin of Product

United States

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